molecular formula C15H17ClN4OS B6002572 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide CAS No. 841270-48-2

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

Cat. No. B6002572
CAS RN: 841270-48-2
M. Wt: 336.8 g/mol
InChI Key: HCPYLYDGDDKUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide, commonly known as TAK-875, is a promising drug candidate for the treatment of type 2 diabetes mellitus (T2DM). This compound belongs to the class of thiazolidinedione (TZD) derivatives and acts as a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells. TAK-875 stimulates insulin secretion in a glucose-dependent manner, thereby improving glycemic control in patients with T2DM.

Mechanism of Action

TAK-875 acts as a selective agonist of GPR40, which is a G-protein-coupled receptor expressed in pancreatic β-cells. Upon binding to TAK-875, GPR40 activates the phospholipase C (PLC) pathway, leading to the release of intracellular calcium ions and subsequent insulin secretion from β-cells. TAK-875 has been shown to have a glucose-dependent effect on insulin secretion, which means that it stimulates insulin release only in the presence of high glucose levels, thereby reducing the risk of hypoglycemia.
Biochemical and physiological effects:
TAK-875 has been shown to improve glucose homeostasis in patients with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide by increasing insulin secretion and reducing hepatic glucose production. Moreover, TAK-875 has been shown to have a beneficial effect on β-cell function, as evidenced by the preservation of β-cell mass and function in preclinical studies. TAK-875 has also been shown to improve lipid metabolism, with a reduction in triglyceride levels and an increase in HDL cholesterol levels reported in clinical trials.

Advantages and Limitations for Lab Experiments

TAK-875 has several advantages as a tool compound for studying the GPR40 signaling pathway and its role in insulin secretion. TAK-875 is a selective agonist of GPR40, which means that it does not interact with other G-protein-coupled receptors, thereby reducing the risk of off-target effects. Moreover, TAK-875 has a glucose-dependent effect on insulin secretion, which allows for the study of the physiological regulation of insulin secretion. However, TAK-875 has some limitations, including its relatively short half-life and the need for specialized equipment to measure insulin secretion.

Future Directions

Several future directions for the development of TAK-875 and related compounds can be envisioned. One direction is the optimization of the pharmacokinetic properties of TAK-875, such as its half-life and bioavailability, to improve its efficacy and reduce the dosing frequency. Another direction is the identification of novel GPR40 agonists with improved selectivity and potency. Moreover, the combination of GPR40 agonists with other antidiabetic agents, such as GLP-1 receptor agonists and DPP-4 inhibitors, may have synergistic effects on glucose homeostasis. Finally, the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, warrants further investigation to identify potential therapeutic applications beyond 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide.

Synthesis Methods

The synthesis of TAK-875 involves several steps, including the preparation of the intermediate compounds, such as 3-chlorophenylpiperazine and 2-bromoacetylthiazole, and their subsequent coupling reaction under appropriate conditions. The final product is obtained as a white solid with a purity of over 99%.

Scientific Research Applications

TAK-875 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide. Several studies have demonstrated its efficacy in improving glucose homeostasis and reducing HbA1c levels in patients with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide. Moreover, TAK-875 has shown a favorable safety profile, with no significant adverse effects reported in clinical trials.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-12-2-1-3-13(10-12)20-7-5-19(6-8-20)11-14(21)18-15-17-4-9-22-15/h1-4,9-10H,5-8,11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYLYDGDDKUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362942
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

841270-48-2
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.